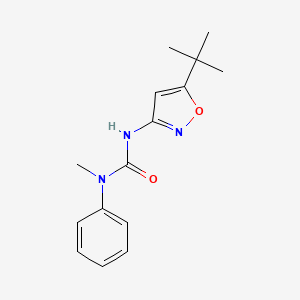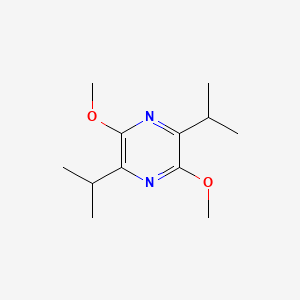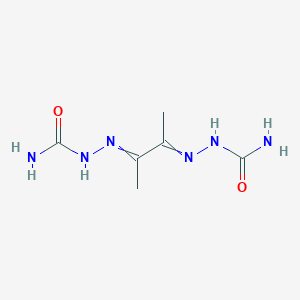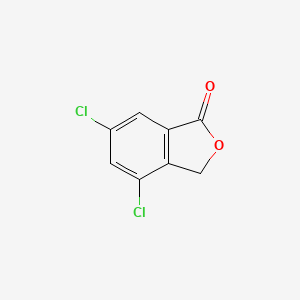![molecular formula C7H14N2O3 B14644615 [tert-butyl(nitroso)amino]methyl acetate CAS No. 53198-38-2](/img/structure/B14644615.png)
[tert-butyl(nitroso)amino]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[tert-butyl(nitroso)amino]methyl acetate is an organic compound that belongs to the class of nitrosoamines It is characterized by the presence of a tert-butyl group, a nitroso group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(nitroso)amino]methyl acetate typically involves the reaction of tert-butyl nitrite with secondary amines under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high, making this method suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of tert-butyl nitrite as a reagent is common due to its availability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
[tert-butyl(nitroso)amino]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and other nitroso compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted esters. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Applications De Recherche Scientifique
[tert-butyl(nitroso)amino]methyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: It can be used to study the effects of nitroso compounds on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of [tert-butyl(nitroso)amino]methyl acetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl nitrite: Shares the tert-butyl and nitroso groups but lacks the acetate ester.
tert-Butyl acetate: Contains the tert-butyl and acetate groups but lacks the nitroso group.
Nitrosamines: A broader class of compounds that include the nitroso group but may have different substituents .
Uniqueness
[tert-butyl(nitroso)amino]methyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile compound in organic synthesis and a valuable tool in scientific research.
Propriétés
Numéro CAS |
53198-38-2 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
[tert-butyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)12-5-9(8-11)7(2,3)4/h5H2,1-4H3 |
Clé InChI |
PUIYQGCSRPMBCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN(C(C)(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)









